N,N-Diethylglycine mesityl ester hydrochloride
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Overview
Description
N,N-Diethylglycine mesityl ester hydrochloride is a chemical compound with the molecular formula C15H23NO2Cl. It is a derivative of N,N-diethylglycine, where the amino group is esterified with mesityl chloride and further hydrochlorinated. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of N,N-diethylglycine with mesityl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.
Hydrochlorination: The resulting ester is then hydrochlorinated using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the mesityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
N,N-Diethylglycine mesityl ester hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: In drug discovery and development processes, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
N,N-Diethylglycine mesityl ester hydrochloride is similar to other N-substituted glycine derivatives, such as N,N-dimethylglycine and N-methylglycine (sarcosine). its unique mesityl ester group and hydrochloride salt form distinguish it from these compounds. The presence of the mesityl group enhances its reactivity and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
N,N-Dimethylglycine
N-Methylglycine (Sarcosine)
N-Ethylglycine
N-Propylglycine
Properties
CAS No. |
2014-32-6 |
---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2,4,6-trimethylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)10-14(17)18-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3;1H |
InChI Key |
OCEPJLPTHYPDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
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